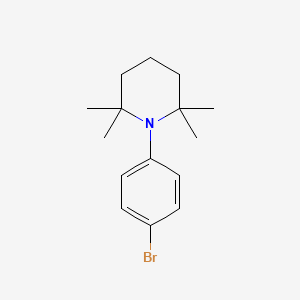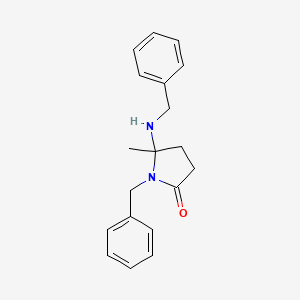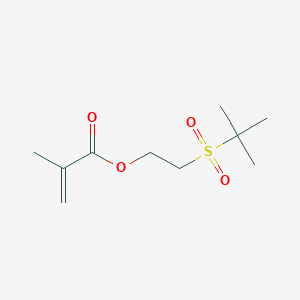
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride is a chemical compound with the molecular formula C7H17ClNOP. It is a specialty chemical used in various industrial and research applications. This compound is known for its unique structure, which includes a phosphonamidic chloride group, making it valuable in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-P-propan-2-ylphosphonamidic chloride typically involves the reaction of tert-butylamine with a suitable phosphonamidic chloride precursor. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Commonly used solvents include dichloromethane or tetrahydrofuran, and the reaction is often conducted at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and recrystallization to purify the final product. Quality control measures are implemented to ensure consistency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to produce corresponding phosphonamidic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium iodide, and the reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted phosphonamidic compounds, while oxidation and reduction can lead to different oxidation states of the phosphorus atom.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonamidic bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-P-propan-2-ylphosphonamidic chloride involves its interaction with various molecular targets. The phosphonamidic chloride group can react with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-Butyl-P-propan-2-ylphosphonamidic bromide
- N-tert-Butyl-P-propan-2-ylphosphonamidic fluoride
- N-tert-Butyl-P-propan-2-ylphosphonamidic iodide
Uniqueness
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride is unique due to its specific reactivity and stability. Compared to its bromide, fluoride, and iodide counterparts, the chloride variant offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications.
Eigenschaften
CAS-Nummer |
81280-66-2 |
|---|---|
Molekularformel |
C7H17ClNOP |
Molekulargewicht |
197.64 g/mol |
IUPAC-Name |
N-[chloro(propan-2-yl)phosphoryl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C7H17ClNOP/c1-6(2)11(8,10)9-7(3,4)5/h6H,1-5H3,(H,9,10) |
InChI-Schlüssel |
OLHPJVPFXGBMQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(=O)(NC(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


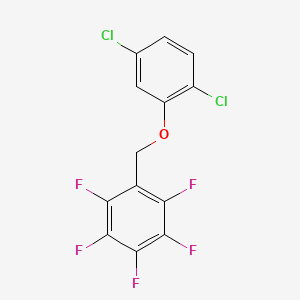
![N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine](/img/structure/B14424450.png)
![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)
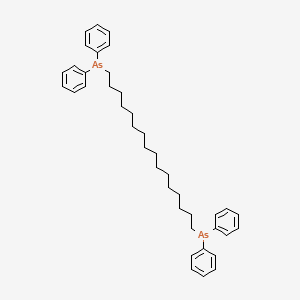
![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)
![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)

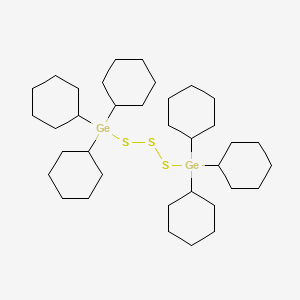
![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
